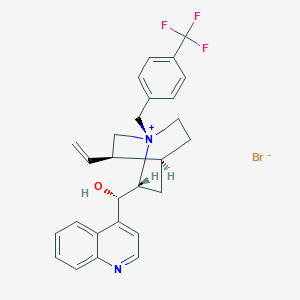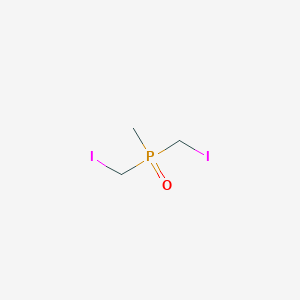
(2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride, also known as Levobetaxolol hydrochloride, is a selective beta-1 adrenergic receptor antagonist. It is commonly used in the treatment of ocular hypertension and glaucoma due to its ability to reduce intraocular pressure. This compound is a chiral molecule, with the (2S) configuration indicating its specific stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenol derivative and an isopropylamine derivative.
Reaction Conditions: The phenol derivative undergoes an etherification reaction with an alkyl halide in the presence of a base to form the corresponding ether. This intermediate is then subjected to a reductive amination reaction with the isopropylamine derivative under hydrogenation conditions to yield the desired product.
Purification: The final product is purified using recrystallization or chromatographic techniques to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors for the etherification and reductive amination steps.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Quality Control: Implementing rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Forms azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in studies of beta-adrenergic receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and glaucoma.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride involves its selective binding to beta-1 adrenergic receptors. This binding inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. In the context of ocular hypertension, the compound reduces aqueous humor production, thereby lowering intraocular pressure.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and arrhythmias.
Metoprolol: A selective beta-1 adrenergic receptor antagonist used for managing hypertension and angina.
Atenolol: Another selective beta-1 adrenergic receptor antagonist with similar therapeutic applications.
Uniqueness
(2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride is unique due to its high selectivity for beta-1 adrenergic receptors and its chiral nature, which contributes to its specific pharmacological profile. Unlike non-selective beta-blockers, it minimizes the risk of bronchoconstriction and other side effects associated with beta-2 receptor antagonism.
Propiedades
IUPAC Name |
(2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)13-9-12(3,14)11-7-5-4-6-8-11;/h4-8,10,13-14H,9H2,1-3H3;1H/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZAYJXUWDJTNQ-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C)(C1=CC=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@](C)(C1=CC=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)
![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)



![6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B8234467.png)




![Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane](/img/structure/B8234508.png)


